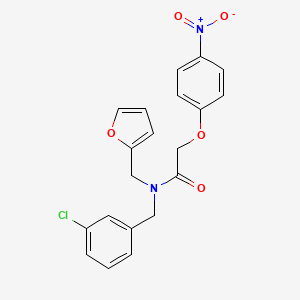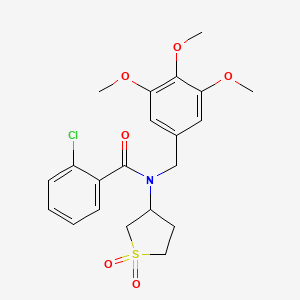
1-(2-hydroxyphenyl)-3-(1-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyphenyl)-3-(1-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core substituted with a hydroxyphenyl group and a methylindolyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-hydroxybenzaldehyde, 1-methylindole, and maleic anhydride.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are usually carried out in solvents like ethanol or dichloromethane, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The pyrrolidine-2,5-dione core can be reduced to form pyrrolidine derivatives.
Substitution: The hydroxy group can be substituted with various electrophiles to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Ethers or esters.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of enzyme inhibitors.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as an anti-inflammatory or anticancer agent.
- May serve as a lead compound in drug discovery programs.
Industry:
- Utilized in the synthesis of specialty chemicals.
- Potential applications in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl and indolyl groups can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(2-Hydroxyphenyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione: Lacks the methyl group on the indole ring.
1-(2-Hydroxyphenyl)-3-(1-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione: Similar structure but with different substituents on the phenyl or indole rings.
Uniqueness:
- The presence of both hydroxyphenyl and methylindolyl groups provides unique electronic and steric properties.
- The compound’s specific substitution pattern may result in distinct biological activities and reactivity profiles compared to its analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C19H16N2O3 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)-3-(1-methylindol-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H16N2O3/c1-20-11-14(12-6-2-3-7-15(12)20)13-10-18(23)21(19(13)24)16-8-4-5-9-17(16)22/h2-9,11,13,22H,10H2,1H3 |
InChI Key |
FDBJQBVXVGNJGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[benzyl(methyl)amino]-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11398406.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11398407.png)
![N-(3,4-dimethoxybenzyl)-2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11398408.png)
![3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11398431.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11398436.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11398448.png)
![5-chloro-2-(ethylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11398456.png)

![[5-Chloro-2-(propylsulfonyl)pyrimidin-4-yl][4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B11398465.png)

![2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11398469.png)
![3-(4-chlorophenyl)-5-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11398483.png)

